Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside is a complex carbohydrate derivative that plays a significant role in biochemical research and pharmaceutical applications. This compound is primarily recognized for its structural features, which include a benzyl group, an acetamido group, and a methoxy group attached to a glucopyranoside framework. Its unique structure allows it to participate in various chemical reactions and biological processes.
This compound can be synthesized through multiple chemical pathways involving the protection and deprotection of hydroxyl groups, glycosylation reactions, and subsequent modifications. It is often derived from simpler sugar derivatives and is utilized as a building block in the synthesis of more complex carbohydrates.
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside belongs to the class of glycosides, specifically as an amino sugar derivative. It is categorized under carbohydrates due to its glucopyranoside structure.
The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside typically involves several key steps:
The reactions often utilize solvents like methanol and catalysts that facilitate the glycosylation process. For example, methyl iodide in conjunction with silver oxide can be used for methylation reactions .
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside has a molecular formula of and a molecular weight of approximately 473.47 g/mol. The compound's structure includes:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H31NO11 |
Molecular Weight | 473.47 g/mol |
Purity | Minimum 98% by TLC |
Storage Conditions | Store at -20°C |
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside undergoes various chemical transformations:
Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly employed. These reactions are typically conducted under controlled temperatures and pH levels to optimize yield and specificity .
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside acts primarily as an inhibitor of glycosyltransferase enzymes, which are crucial for O-glycosylation pathways in cells.
The inhibition of these enzymes can lead to reduced mucin biosynthesis, impacting cancer cell lines such as MDF-7 by downregulating MUC1 expression .
The compound is typically found as a white to off-white powder with good solubility in organic solvents like methanol.
Key chemical properties include:
The compound's identity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy .
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside finds numerous applications across different scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, showcasing its versatility and importance in scientific studies.
The molecular architecture of benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside incorporates several strategically positioned protective groups and modifications that confer unique chemical properties. The benzyl group at the anomeric center serves as a stable aglycone that provides protection against glycosidases while allowing future chemical modifications or cleavages under mild hydrogenolytic conditions. The 3-O-methyl ether group introduces a critical site-specific blockage that prevents unwanted glycosylation or oxidation at this position, effectively directing enzymatic or chemical reactions to the remaining hydroxyl groups at C-4 and C-6. This regiochemical control is paramount for its utility in synthesizing branched oligosaccharides with defined linkage patterns [3] [9].
The 2-acetamido moiety replaces the native hydroxyl group at C-2, mimicking the N-acetylglucosamine (GlcNAc) residues ubiquitous in biologically significant glycoconjugates like N-glycans, O-glycans, and glycolipids. This modification is crucial for molecular recognition by glycosyltransferases and lectins that specifically interact with GlcNAc-containing structures. The α-anomeric configuration at C-1 further enhances specificity for enzymes that process α-linked substrates. Collectively, these features—benzyl protection, site-specific methylation, acetamido functionality, and anomeric configuration—create a molecule with tailored steric, electronic, and recognition properties that make it indispensable for studying glycosylation mechanisms and synthesizing structurally defined glycans [1] [5] [7].
Structural Feature | Chemical Role | Biological Significance |
---|---|---|
Benzyl aglycone (anomeric position) | Blocks glycosidase activity; enables hydrogenolytic cleavage | Enhances metabolic stability; facilitates synthetic manipulation |
3-O-Methyl group | Protects C-3 hydroxyl from reactivity; directs regioselective glycosylation | Forces enzymatic/chemical modification to C-4/C-6; mimics methylated natural glycans |
2-Acetamido group | Mimics N-acetylglucosamine (GlcNAc); provides H-bonding capability | Serves as recognition element for lectins/transferases; stabilizes glycosidic bond |
α-Anomeric configuration | Defines stereochemistry at reducing end | Specifies recognition by α-linkage processing enzymes (e.g., α1-4-fucosyltransferases) |
The development of benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside emerged from foundational synthetic carbohydrate chemistry efforts in the 1980s aimed at creating modified disaccharides with blocked hydroxyl groups to control regioselectivity. Early synthetic routes involved multi-step protection strategies, such as the preparation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside followed by regioselective methylation at the C-3 position using methyl iodide and silver oxide in N,N-dimethylformamide. Subsequent acidic removal of the benzylidene acetal yielded the key 3-O-methylated glucosamine derivative [7]. This compound served as a precursor for further glycosylation reactions to synthesize more complex structures like N-acetyl-3-O-methyllactosamine, highlighting its role as a versatile glycosyl acceptor.
A pivotal advancement occurred in 1990 when researchers demonstrated this compound's exceptional specificity as an acceptor substrate for human α(1→4)-fucosyltransferase—the enzyme responsible for biosynthesis of Lewis blood group antigens. Unlike natural substrates, the 3-O-methyl modification prevented competing glycosylation at C-3, forcing exclusive fucosylation at the O-4 position of the GlcNAc moiety. This selectivity proved invaluable for studying the enzyme's kinetics and mechanism without interference from side reactions [1] [2]. The engineered specificity enabled precise characterization of fucosyltransferase activity in biological samples like saliva and gastric mucosa, advancing understanding of blood group antigen biosynthesis. This work established benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside as a biochemical tool for probing fucosylation—a key modification in inflammation, cancer, and microbial adhesion.
Time Period | Key Advancement | Significance |
---|---|---|
Early 1980s | Development of benzylidene-protected intermediates | Enabled regioselective functionalization of glucosamine derivatives at C-3 position |
1984 | Synthesis of benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside | Provided first access to this regioselectively protected building block [7] |
1984-1989 | Application in disaccharide synthesis (e.g., N-acetyl-3-O-methyllactosamine) | Demonstrated utility as glycosyl acceptor for β-galactosylation [7] |
1990 | Validation as specific acceptor for α(1→4)-fucosyltransferase | Established role in blood group antigen biosynthesis research [1] [2] |
2000s-Present | Commercial availability as glycobiology reagent | Enabled widespread use in enzymatic studies and oligosaccharide synthesis [3] [5] [9] |
In contemporary glycobiology, benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves multiple critical roles owing to its structural precision and biochemical stability. Its primary application remains as a specific acceptor substrate for GDP-fucose: N-acetylglucosaminide α(1→4)-L-fucosyltransferase—the enzyme that synthesizes Lewis blood group antigens. The compound's 3-O-methyl group prevents the formation of alternative linkages (e.g., α1-3 fucosylation), ensuring exclusive formation of the biologically relevant α1-4 linkage. This specificity allows researchers to accurately measure enzyme activity in complex biological matrices like saliva, serum, or tissue extracts without requiring extensive purification steps [1] [2]. The enzymatic product can be efficiently isolated using reverse-phase cartridges with methanol elution, streamlining analytical workflows in glycomics studies focused on fucosylated epitopes involved in cell adhesion, signaling, and disease biomarkers.
Beyond its acceptor function, this derivative serves as a key synthetic intermediate for constructing complex oligosaccharides and glycoconjugates. The benzyl group can be selectively removed under hydrogenolysis conditions, allowing further coupling at the anomeric position. Simultaneously, the persistent 3-O-methyl protection ensures that only the C-4 and C-6 hydroxyl groups remain available for controlled glycosylation. This dual functionality facilitates the synthesis of structurally defined oligosaccharide fragments resembling tumor-associated antigens or microbial adhesion factors. For example, derivatives of this compound have been glycosylated at O-4 with galactose to form protected lacto-N-biose analogs—precursors to human milk oligosaccharides and blood group determinants [7] [8].
The compound’s stability and solubility properties also make it valuable for probing protein-carbohydrate interactions in structural biology. Crystallographic studies utilize such analogs to capture stable enzyme-substrate complexes of glycosyltransferases or lectins, providing atomic-level insights into catalytic mechanisms and glycan recognition. Furthermore, its commercial availability as a biochemical reagent underscores its established role across diverse research contexts, from enzymology to synthetic glycochemistry [3] [5] [9]. Its continued use highlights how strategically protected monosaccharide building blocks enable the exploration of glycan diversity and function in health and disease.
Research Area | Specific Application | Advantage Over Native Substrates |
---|---|---|
Enzyme Kinetics/Mechanism | Acceptor for α(1→4)-fucosyltransferase | Eliminates competing α1→3 fucosylation; simplifies product analysis [1] [2] |
Oligosaccharide Synthesis | Building block for lacto-N-biose, Lewis antigens, blood group determinants | Regioselective protection directs glycosylation to desired positions (C-4/C-6) [7] [8] |
Structural Biology | Co-crystallization with glycosyltransferases/lectins | Enhanced stability; reduced conformational flexibility |
Cellular Glycosylation | Metabolic labeling or inhibition studies (indirect use via analogs) | Resistance to cellular glycosidases extends half-life in biological systems |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7